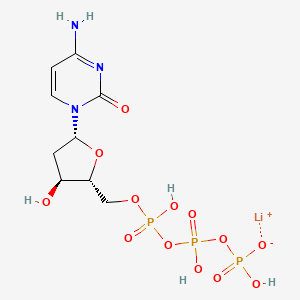

2'-Deoxycytidine-5'-triphosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

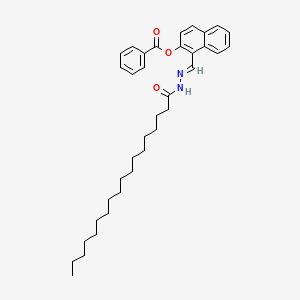

Deoxycytidine triphosphate is a nucleoside triphosphate that contains the pyrimidine base cytosine. It plays a crucial role in DNA synthesis, where it serves as a substrate for DNA polymerase enzymes. The triphosphate group in deoxycytidine triphosphate contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed, facilitating the incorporation of deoxycytidine into a newly synthesized DNA strand .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deoxycytidine triphosphate can be synthesized through enzymatic methods. One approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes convert nucleosides to nucleoside triphosphates in a modular, one-pot process. This method is efficient and can be applied to a wide range of natural and modified nucleotide products .

Industrial Production Methods

In industrial settings, recombinant Escherichia coli cells displaying nucleotide kinases on their surface can be used to synthesize deoxycytidine triphosphate. This method involves coupling the bacterial cells with an adenosine-5′-triphosphate regeneration system, resulting in high conversion rates and stability of the produced nucleotides .

Analyse Des Réactions Chimiques

Types of Reactions

Deoxycytidine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by DNA polymerase enzymes.

Phosphorylation: Enzymes such as deoxycytidine kinase, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as catalysts.

Major Products Formed

Hydrolysis: The major product is deoxycytidine monophosphate, which is incorporated into the DNA strand.

Phosphorylation: The major products are deoxycytidine monophosphate, deoxycytidine diphosphate, and deoxycytidine triphosphate.

Applications De Recherche Scientifique

Deoxycytidine triphosphate has numerous applications in scientific research, including:

Reverse Transcription: It is used in reverse transcription polymerase chain reactions (RT-PCR) to study gene expression.

Gene Amplification: It is essential for amplifying genes of different sizes from various organisms in PCR applications.

DNA Labeling and Sequencing: It is used in DNA labeling and sequencing techniques to study genetic information.

Mécanisme D'action

Deoxycytidine triphosphate exerts its effects by serving as a substrate for DNA polymerase enzymes. The high-energy phosphoanhydride bonds in the triphosphate group are hydrolyzed, releasing energy that drives the incorporation of deoxycytidine into the growing DNA strand. This process is essential for DNA replication and repair .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Deoxyadenosine triphosphate

- Deoxyguanosine triphosphate

- Deoxythymidine triphosphate

Uniqueness

Deoxycytidine triphosphate is unique among nucleoside triphosphates due to its specific role in incorporating the pyrimidine base cytosine into DNA. This specificity is crucial for maintaining the correct sequence of nucleotides in the DNA strand, ensuring accurate genetic information transfer .

Propriétés

Formule moléculaire |

C9H15LiN3O13P3 |

|---|---|

Poids moléculaire |

473.1 g/mol |

Nom IUPAC |

lithium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O13P3.Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);/q;+1/p-1/t5-,6+,8+;/m0./s1 |

Clé InChI |

QZBDDQFAGYAUDA-OERIEOFYSA-M |

SMILES isomérique |

[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |

SMILES canonique |

[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

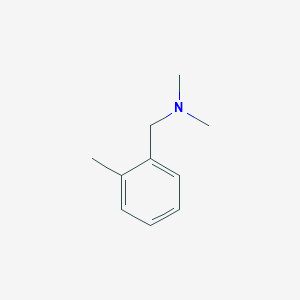

![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)

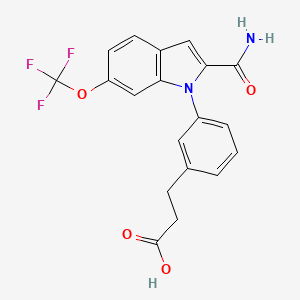

![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)

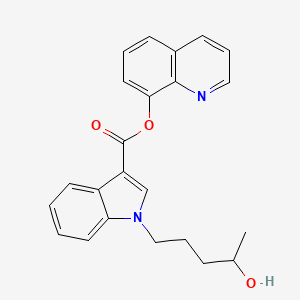

![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)

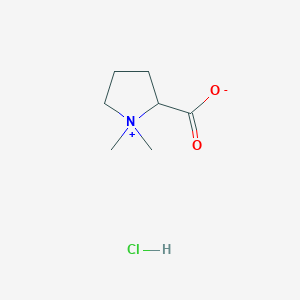

![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)